molecular formula C20H16ClNO2S2 B4984674 3-allyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4984674
M. Wt: 401.9 g/mol
InChI Key: KOIALBQHTIJNMG-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, also known as CTBT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-allyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of various enzymes and biochemical pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of various kinases involved in cell signaling pathways.
Biochemical and Physiological Effects:
3-allyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the formation of reactive oxygen species, which can cause oxidative damage to cells. In addition, 3-allyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-allyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, one limitation is the potential for toxicity at high concentrations, which can limit its use in vivo.

Future Directions

Future research on 3-allyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one could include investigating its potential use in combination with other anticancer agents to enhance its efficacy. In addition, further studies could be conducted to determine its safety and efficacy in vivo, as well as its potential use in the treatment of other diseases such as inflammation and microbial infections.

Synthesis Methods

The synthesis of 3-allyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-chlorobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a base to form the corresponding benzylidene derivative. This is then reacted with thiosemicarbazide in the presence of a catalyst to yield 3-allyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one.

Scientific Research Applications

3-allyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its antimicrobial properties against various bacterial and fungal strains. In addition, 3-allyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

(5E)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2S2/c1-2-11-22-19(23)18(26-20(22)25)12-14-7-9-16(10-8-14)24-13-15-5-3-4-6-17(15)21/h2-10,12H,1,11,13H2/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIALBQHTIJNMG-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one

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